1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
CAS No.: 483351-61-7
Cat. No.: VC4493462
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.387
* For research use only. Not for human or veterinary use.
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone - 483351-61-7](/images/structure/VC4493462.png)
Specification
CAS No. | 483351-61-7 |
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Molecular Formula | C19H21FN2O2 |
Molecular Weight | 328.387 |
IUPAC Name | 1-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C19H21FN2O2/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)14-19(23)15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3 |
Standard InChI Key | XKDGUUFJDBKFTQ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central piperazine ring substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 2-(4-fluorophenyl)ethanone moiety. The molecular formula is C₁₉H₂₀FN₂O₂, with a molecular weight of 330.4 g/mol . Key structural attributes include:
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Piperazine ring: A six-membered diamine ring enabling conformational flexibility and hydrogen-bonding interactions.
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4-Methoxyphenyl group: Introduces electron-donating methoxy (-OCH₃) substituents, enhancing solubility and modulating receptor binding.
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4-Fluorophenyl ethanone: The fluorine atom’s electronegativity influences electronic distribution, while the ketone group offers reactivity for derivatization.
Table 1: Key Molecular Descriptors
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions leveraging nucleophilic substitution and condensation:
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Piperazine Functionalization: 1-(4-Methoxyphenyl)piperazine is prepared via Buchwald-Hartwig amination of piperazine with 4-bromoanisole .
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Ethanone Coupling: Reacting 2-chloro-1-(4-fluorophenyl)ethanone with the preformed piperazine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target compound .
Key Reaction:
Yield: ~74–96% after purification by column chromatography .
Crystallographic Insights
While direct crystallographic data for this compound is limited, analogous structures (e.g., 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanone) reveal:
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Intramolecular hydrogen bonds between ketone oxygen and adjacent NH groups, stabilizing the chair conformation of the piperazine ring .
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Dihedral angles of ~67–84° between aromatic rings, influencing molecular packing and solubility .
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the ketone and piperazine functionalities .
Table 2: Biological Activity Profiles of Analogues
Compound | Target | IC₅₀ (nM) | Source |
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1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone | D₂ Receptor | 120 | |
2-(4-Fluorophenyl)-1-piperazinyl ethanones | 5-HT₁A Receptor | 45 | |
Tetrazole-piperazine hybrids | PI3Kδ | 18 |
Applications and Research Directions
CNS Drug Development
The compound’s affinity for monoamine receptors positions it as a candidate for:
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Antidepressants: Dual 5-HT/NE reuptake inhibition with reduced side-effect profiles .
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Antipsychotics: D₂ partial agonism mitigates extrapyramidal symptoms in schizophrenia models .
Oncology
Piperazine-ethanone conjugates demonstrate:
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